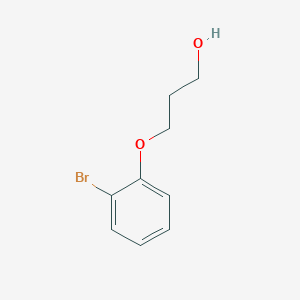

3-(2-Bromophenoxy)propan-1-ol

Description

Contextualization within Organic Chemistry and Functionalized Alcohols

In the landscape of organic chemistry, 3-(2-Bromophenoxy)propan-1-ol is classified as a functionalized alcohol and an aryl ether. The molecule possesses three key functional components that dictate its reactivity and potential applications:

A Primary Alcohol (-CH₂OH): This group is a versatile handle for a wide array of chemical transformations, including oxidation to aldehydes or carboxylic acids, and esterification.

A Brominated Aromatic Ring: The ortho-substituted bromine atom on the phenyl ring is a crucial feature. It can participate in various cross-coupling reactions, such as Suzuki and Ullmann-type reactions, which are fundamental for constructing more complex molecular architectures. vulcanchem.com

This trifunctional nature places this compound within the family of aryloxypropanolamines, a class of compounds extensively studied for their pharmacological activities. google.comgoogle.comnih.gov The core structure of aryloxypropanolamine is central to many beta-blocker medications. Typically, these are synthesized from a substituted phenol (B47542) and an epoxide, followed by reaction with an amine. evitachem.com this compound represents a key precursor in such synthetic pathways, providing the foundational aryloxypropanol structure before the introduction of an amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 52449-01-1 | bldpharm.com |

| Molecular Formula | C₉H₁₁BrO₂ | bldpharm.com |

| Molecular Weight | 231.09 g/mol | bldpharm.com |

| MDL Number | MFCD11614018 | bldpharm.com |

Academic Significance and Research Scope

The primary academic significance of this compound lies in its role as a versatile building block in organic synthesis. Its utility is largely inferred from the extensive research on the broader class of aryloxypropanolamines and related brominated aromatic compounds. The research scope for molecules of this type is centered on medicinal chemistry and materials science.

In medicinal chemistry, aryloxypropanolamine derivatives have been investigated for a wide range of therapeutic applications. Recent studies have explored their potential in treating Alzheimer's disease by developing small molecules that can dissociate amyloid-β aggregates. researchgate.net While this compound itself was not the final active compound, it represents the type of foundational scaffold from which such complex molecules are built. The presence of the bromine atom allows for further molecular elaboration through metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery screening. vulcanchem.com

The synthesis of chiral alcohols is a significant area of research, as enantiomeric purity is often crucial for therapeutic efficacy. scbt.com this compound can serve as a precursor to chiral secondary alcohols, which are key components in numerous top-selling pharmaceuticals.

Overview of Current Research Trajectories and Gaps

Current research trajectories for compounds structurally related to this compound are heavily focused on the development of novel therapeutic agents. The exploration of aryloxypropanolamine derivatives continues to be a fertile ground for discovering new drugs targeting a variety of conditions, from cardiovascular diseases to neurodegenerative disorders and even cancer. evitachem.comresearchgate.net Research into similar brominated compounds also points towards applications in agrochemical development, where the unique electronic properties of the bromine atom can be leveraged to create new herbicides and fungicides. vulcanchem.com

However, a significant research gap exists concerning this compound itself. There is a notable lack of published academic literature detailing its specific synthesis, characterization, and application. While it is available from commercial suppliers and its utility as an intermediate is implied by the chemistry of its functional groups, dedicated studies to explore its unique properties or to optimize its use in synthetic routes are not readily found.

Future research could productively address these gaps in several ways:

Detailed Synthetic and Characterization Studies: A thorough investigation and documentation of efficient, scalable synthetic routes to this compound, along with comprehensive spectroscopic and crystallographic analysis, would be valuable.

Exploration of Novel Derivatives: Using the bromo- and hydroxyl- functionalities as synthetic handles, a library of novel derivatives could be generated and screened for biological activity.

Comparative Studies: Research comparing the reactivity and biological profile of derivatives from this compound with its meta- and para-isomers could yield important structure-activity relationship (SAR) insights.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,11H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPDWUFXIQUZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Bromophenoxy Propan 1 Ol

Established Reaction Pathways

Traditional synthesis of aryl ethers has long relied on robust and well-understood reaction mechanisms. These methods are foundational in organic synthesis and provide reliable, though sometimes harsh, routes to the target molecule.

The most common and direct approach to forming the phenoxy ether linkage is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com The strategy involves the reaction of a sodium or potassium salt of 2-bromophenol (B46759) (a phenoxide) with a propanol (B110389) derivative bearing a leaving group at the 3-position, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol.

The first step is the deprotonation of the weakly acidic hydroxyl group of 2-bromophenol using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 2-bromophenoxide ion. youtube.comkhanacademy.org This phenoxide then attacks the electrophilic carbon of the 3-halopropanol, displacing the halide to form the desired ether bond. masterorganicchemistry.com

Reaction Scheme:

Phenoxide Formation: 2-Br-C₆H₄OH + Base → 2-Br-C₆H₄O⁻Na⁺ (or K⁺)

SN2 Attack: 2-Br-C₆H₄O⁻ + X-(CH₂)₃-OH → 3-(2-Bromophenoxy)propan-1-ol + X⁻ (where X = Cl, Br)

For this reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org The use of 3-chloro-1-propanol or 3-bromo-1-propanol fits this requirement perfectly, making the Williamson synthesis a highly viable and established pathway.

| Parameter | Description |

| Reactants | 2-Bromophenol, 3-Halo-1-propanol (e.g., 3-Chloro-1-propanol) |

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH) |

| Solvent | Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (B52724) (MeCN) |

| Mechanism | SN2 |

| Advantages | Well-established, reliable, uses readily available starting materials |

| Limitations | Can require harsh basic conditions, potential for side reactions if substrates are sterically hindered |

An alternative strategy involves forming the ether linkage first with a precursor to the propanol group, which is then chemically modified. Specifically, one could synthesize 3-(2-bromophenoxy)propanoic acid or its corresponding ester and subsequently reduce the carboxylic acid or ester functionality to the primary alcohol.

This multi-step process would begin with a reaction analogous to the Williamson synthesis, where 2-bromophenoxide reacts with a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate).

Ether Formation: 2-Br-C₆H₄O⁻ + Br-(CH₂)₂-COOEt → Ethyl 3-(2-bromophenoxy)propanoate

Reduction: The resulting ester is then reduced to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically required for this transformation. A subsequent aqueous workup neutralizes the reaction and isolates the alcohol.

This pathway is less direct but can be advantageous if the carboxylic acid or ester intermediate is useful for other synthetic purposes or if the starting materials are more readily available than 3-halopropanols.

The synthesis of this compound can be viewed through the lens of broader synthetic strategies.

Convergent Synthesis: This is the most logical approach, where the two key fragments of the molecule—the 2-bromophenol unit and the propan-1-ol unit—are prepared separately and then joined in a final step. The Williamson ether synthesis and transition metal-catalyzed couplings (discussed below) are classic examples of convergent strategies. This approach maximizes efficiency by building complexity from smaller, readily prepared intermediates.

Divergent Synthesis: In this strategy, this compound could serve as a common, late-stage intermediate for the preparation of a library of related compounds. nih.gov For example, the terminal hydroxyl group could be further functionalized into esters, ethers, or amines. Alternatively, the bromo-substituent on the aromatic ring could be modified via cross-coupling reactions to introduce different functional groups, thereby generating a diverse set of molecular analogues from a single precursor. nih.gov

Development of Novel and Efficient Synthetic Routes

While established methods are reliable, modern synthetic chemistry has driven the development of more efficient, milder, and versatile catalytic routes for forming C-O bonds.

Transition metal catalysis offers powerful alternatives to the classical Williamson ether synthesis, often proceeding under milder conditions with a broader substrate scope.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgsynarchive.com In a potential synthesis of the target molecule, 2-bromophenol could be coupled with propan-1,3-diol, or alternatively, 1,2-dibromobenzene could be coupled with propan-1,3-diol, although selectivity would be a challenge in the latter case. Traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols use catalytic amounts of a copper salt (e.g., CuI) with a ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, allowing the reaction to proceed at lower temperatures. researchgate.net

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been successfully extended to C-O bond formation, providing a highly versatile method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction would involve coupling 2-bromophenol with propan-1-ol or propan-1,3-diol in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., a biarylphosphine). A strong base, such as sodium tert-butoxide (NaOtBu), is also required. jk-sci.com This method is particularly valuable for its functional group tolerance and generally high yields under relatively mild conditions. libretexts.org

| Method | Catalyst System | Typical Conditions | Advantages |

| Ullmann Condensation | CuI / Ligand (e.g., Phenanthroline) | High Temperature (100-200 °C), Base (e.g., K₂CO₃) | Uses an inexpensive metal (copper) |

| Buchwald-Hartwig Coupling | Pd(0) or Pd(II) source / Phosphine Ligand | Moderate Temperature (80-120 °C), Strong Base (e.g., NaOtBu) | High yields, broad scope, milder conditions |

Emerging fields in synthesis focus on replacing metal catalysts with small organic molecules (organocatalysis) or enzymes (biocatalysis) to promote greener and more sustainable chemical processes.

Organocatalysis: The development of organocatalytic methods for C-O ether bond formation is an active area of research, though less developed than metal-catalyzed routes. Potential strategies could involve the activation of one of the coupling partners by a chiral or achiral organic molecule, but specific, high-yielding protocols for the synthesis of simple aryl propyl ethers like this compound are not yet well-established.

Biocatalysis: Biocatalytic methods are most relevant in the context of stereoselectivity. While the target molecule is achiral, if a chiral analogue were desired, enzymes could be employed. For instance, in a reductive pathway starting from a ketone precursor (e.g., 1-(2-bromophenoxy)propan-2-one), a ketoreductase enzyme could be used to stereoselectively reduce the ketone to a specific enantiomer of the corresponding secondary alcohol. Furthermore, lipases are commonly used for the kinetic resolution of racemic alcohols, which could be applied to a chiral precursor in the synthetic sequence. These methods offer unparalleled selectivity under mild, environmentally benign conditions.

Green Chemistry Principles in Compound Synthesis

In recent years, there has been a significant push to incorporate the principles of green chemistry into synthetic methodologies to reduce the environmental impact of chemical processes. For the synthesis of this compound via the Williamson ether synthesis, several green chemistry approaches can be considered:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of Williamson ether synthesis, it can significantly reduce reaction times and potentially improve yields. The use of microwave heating can often be performed under solvent-free conditions or with greener solvents, further enhancing the environmental credentials of the synthesis.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for carrying out reactions between reactants that are in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). By using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), the phenoxide ion can be transported from the aqueous phase to the organic phase to react with the alkyl halide. This can allow the use of water as a solvent and milder bases like sodium hydroxide, avoiding the need for hazardous and anhydrous organic solvents and strong bases like sodium hydride.

Use of Greener Solvents: Traditional solvents for Williamson ether synthesis, such as DMF, are coming under increasing scrutiny due to their toxicity. Research is ongoing to replace these with more environmentally benign alternatives. While not always directly applicable to every substrate, the exploration of solvents like ionic liquids or even water (in conjunction with PTC) aligns with green chemistry principles.

| Green Chemistry Approach | Key Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, potential for solvent-free conditions, improved energy efficiency. |

| Phase-Transfer Catalysis | Enables the use of water as a solvent, allows for milder reaction conditions, avoids hazardous reagents. |

| Greener Solvents | Reduces the environmental impact and health risks associated with toxic organic solvents. |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

Base Selection: The strength of the base is a critical factor. A base that is too weak will result in incomplete deprotonation of the phenol (B47542) and a slow reaction rate. Conversely, a base that is too strong can lead to side reactions. For phenolic substrates, moderately strong bases like potassium carbonate are often a good compromise, providing efficient deprotonation without being overly aggressive. Stronger bases like sodium hydride can be used but require anhydrous conditions.

Solvent Effects: The solvent plays a significant role in an SN2 reaction. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to attack the electrophile. wikipedia.org Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.

Temperature and Reaction Time: The reaction temperature directly influences the rate of the reaction. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can promote side reactions such as elimination, particularly if the alkyl halide is sterically hindered. A typical temperature range for the Williamson ether synthesis is between 50-100 °C. wikipedia.org The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of completion.

A hypothetical optimization study for the synthesis of this compound from 2-bromophenol and 3-bromo-1-propanol might yield the following results:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | Acetone | Reflux | 12 | 75 |

| 2 | K2CO3 | Acetonitrile | Reflux | 8 | 85 |

| 3 | NaH | THF | 60 | 6 | 90 |

| 4 | NaOH/TBAB | Water/Toluene | 90 | 10 | 82 |

This table illustrates how changing the base and solvent can significantly impact the reaction time and yield.

Reactivity and Mechanistic Investigations of 3 2 Bromophenoxy Propan 1 Ol

Transformations Involving the Primary Alcohol Functionality

The terminal hydroxyl group is a key site of reactivity, allowing for numerous modifications through established alcohol chemistry.

Derivatization via Esterification and Etherification

The primary alcohol of 3-(2-Bromophenoxy)propan-1-ol can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The formation of esters is typically achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. This is a reversible process, and the equilibrium is often driven towards the product by using an excess of one reactant or by removing water as it is formed.

Reaction Scheme: this compound + R-COOH ⇌ 3-(2-Bromophenoxy)propyl R-oate + H₂O

Alternatively, more reactive acylating agents can be used for a more irreversible reaction. For example, reacting the alcohol with an acid chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester efficiently.

Etherification: The Williamson ether synthesis is a classical and versatile method for preparing ethers from this alcohol. The method involves a two-step process: first, the alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (R'-X) to form the desired ether.

Reaction Scheme:

this compound + NaH → 3-(2-Bromophenoxy)propan-1-olate Na⁺ + H₂

3-(2-Bromophenoxy)propan-1-olate Na⁺ + R'-X → 3-(2-Bromophenoxy)-1-(R'-oxy)propane + NaX

The choice of base and solvent is crucial for the success of these reactions, with polar aprotic solvents like THF or DMF often being employed for the Williamson ether synthesis to favor the Sₙ2 mechanism.

| Reaction Type | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | 3-(2-Bromophenoxy)propyl acetate | Heat, removal of water |

| Acylation | Acetyl chloride, Pyridine | 3-(2-Bromophenoxy)propyl acetate | Room temperature |

| Williamson Ether Synthesis | 1. NaH; 2. Methyl iodide | 1-Bromo-2-(3-methoxypropoxy)benzene | THF, 0 °C to room temperature |

Oxidation Reactions and Product Characterization

The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. savemyexams.comresearchgate.net

Oxidation to Aldehyde: Selective oxidation to the aldehyde, 3-(2-bromophenoxy)propanal, requires mild oxidizing agents and conditions that prevent over-oxidation to the carboxylic acid. savemyexams.com Common reagents for this transformation include Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (DCM) or conditions for a Swern or Dess-Martin oxidation. A crucial technique to isolate the aldehyde is to distill it from the reaction mixture as it forms, taking advantage of its lower boiling point compared to the starting alcohol. savemyexams.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 3-(2-bromophenoxy)propanoic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid (like H₂SO₄) are effective. researchgate.net Heating the reaction mixture under reflux ensures that the intermediate aldehyde is fully oxidized to the carboxylic acid. rsc.org The existence of 3-(2-bromophenoxy)propanoic acid is confirmed by its CAS Registry Number, 165538-35-2. researchgate.net

Product characterization for these reactions would typically involve spectroscopic methods. The formation of the aldehyde can be confirmed by the appearance of a characteristic proton signal (~9-10 ppm) in ¹H NMR spectroscopy and a carbonyl stretch (~1720-1740 cm⁻¹) in IR spectroscopy. The carboxylic acid would show a broad O-H stretch in the IR spectrum and a very deshielded proton signal (>10 ppm) in the ¹H NMR.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group is a poor leaving group (as OH⁻), making direct nucleophilic substitution difficult. masterorganicchemistry.com To facilitate substitution, the -OH group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate or mesylate ester. masterorganicchemistry.compearson.com

Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate group (-OTs). pearson.compearson.com The tosylate anion is an excellent leaving group, being the conjugate base of a strong acid (p-toluenesulfonic acid). The resulting alkyl tosylate is now highly susceptible to Sₙ2 attack by a wide range of nucleophiles. pearson.com

Reaction Scheme:

this compound + TsCl, Pyridine → 3-(2-Bromophenoxy)propyl tosylate

3-(2-Bromophenoxy)propyl tosylate + Nu⁻ → 3-(2-Bromophenoxy)propyl-Nu + TsO⁻

This two-step sequence allows for the introduction of various functional groups. For instance, reaction with sodium bromide (NaBr) would yield 1-bromo-3-(2-bromophenoxy)propane, while reaction with sodium cyanide (NaCN) would produce 4-(2-bromophenoxy)butanenitrile. pearson.com Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can also be used to directly convert the alcohol to the corresponding alkyl bromide or chloride, respectively. prepchem.com

Reactivity of the ortho-Bromophenyl Moiety

The bromine atom on the aromatic ring is a versatile functional group, primarily serving as an electrophilic site for palladium-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the C-Br bond. The reactivity order for aryl halides in these reactions is typically I > Br > Cl. wikipedia.org Aryl bromides are excellent substrates, offering a good balance of reactivity and stability.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form biaryl compounds or to attach alkyl or vinyl groups to the aromatic ring. organic-chemistry.org

Reaction Scheme: this compound + R-B(OH)₂ --(Pd catalyst, Base)--> 2-(3-Hydroxypropoxy)-1,1'-biphenyl (if R=phenyl)

Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base, and it proceeds via oxidative addition, migratory insertion, and β-hydride elimination steps. libretexts.org

Reaction Scheme: this compound + CH₂=CHR --(Pd catalyst, Base)--> 3-(2-vinylphenoxy)propan-1-ol (if R=H)

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl-alkyne structures. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org A domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been reported for similar 2-(2-bromophenoxy) ketone substrates to form 2,3-disubstituted benzo[b]furans, suggesting a similar potential reactivity for derivatives of this compound. organic-chemistry.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboronic acid/ester | Pd(PPh₃)₄, Na₂CO₃ | Biaryls, Styrenes |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Substituted Alkenes |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkynes |

Reactions with Nucleophiles on the Aromatic Ring

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally challenging for this compound. The SₙAr mechanism typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (bromine). libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In the absence of such activating groups, as in this molecule, the SₙAr reaction does not proceed under standard conditions. Substitution can sometimes be forced under very harsh conditions of high temperature and pressure, often proceeding through a highly reactive benzyne (B1209423) intermediate via an elimination-addition mechanism. youtube.com This would require a very strong base, such as sodium amide (NaNH₂), to deprotonate a proton ortho to the bromine, followed by elimination of HBr to form the benzyne. Subsequent addition of a nucleophile would then yield the substituted product. However, this pathway is often not regioselective and is less commonly used for substrates with other sensitive functional groups.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com For this compound, the benzene (B151609) ring is substituted with a bromine atom and a propan-1-oxy group. The interplay of these substituents would dictate the regioselectivity and rate of substitution.

The ether oxygen, through its lone pairs, is an activating group and directs incoming electrophiles to the ortho and para positions via resonance stabilization of the intermediate carbocation (arenium ion). learncbse.in Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director. libretexts.org

In the case of this compound, the positions on the aromatic ring are influenced by both groups. The directing effects are summarized in the table below.

Table 1: Predicted Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Position | Influence of -O(CH₂)₃OH | Influence of -Br | Combined Effect |

| 3 | - | meta | Weakly deactivated |

| 4 | para | meta | Activated |

| 5 | meta | para | Weakly activated/deactivated |

| 6 | ortho | - | Activated |

Based on this general analysis, electrophilic attack would be most favored at positions 4 and 6. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific outcomes would depend on the reaction conditions and the nature of the electrophile.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring a nucleophilic hydroxyl group and an aromatic ring with a potential leaving group (bromide), suggests the possibility of intramolecular cyclization. Such reactions are common for ortho-halo-phenoxyalkanols.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an intramolecular nucleophile. A plausible reaction would be an intramolecular Williamson ether synthesis, where the alkoxide displaces the bromide to form a six-membered heterocyclic ring, chromane.

Rearrangement reactions are also a possibility under certain conditions. wiley-vch.dethermofisher.com For instance, acid-catalyzed dehydration of the propanol (B110389) side chain could lead to a carbocation, which might then undergo rearrangement before subsequent reactions. libretexts.org However, without specific studies, the favorability of such rearrangements over other reaction pathways is unknown.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for any transformation of this compound would involve a combination of kinetic studies, isotopic labeling, and computational modeling.

Concerted and Stepwise Mechanisms

For a potential intramolecular cyclization reaction, a key mechanistic question is whether the bond formation and bond breaking occur simultaneously (concerted) or in a sequential manner (stepwise). For example, a nucleophilic aromatic substitution (SNAr) type cyclization could proceed through a stepwise mechanism involving the formation of a Meisenheimer-like intermediate.

Radical Intermediates and Pathways

The presence of a carbon-bromine bond opens the possibility of radical-mediated reactions. beilstein-journals.orgrsc.org Homolytic cleavage of the C-Br bond, initiated by light or a radical initiator, would generate an aryl radical. This radical could then undergo intramolecular cyclization by adding to a double bond if one were present in the side chain, or participate in other radical chain processes.

Influence of Catalysts and Reaction Environment

The reaction pathways of this compound would be highly dependent on the choice of catalysts and the reaction environment. For instance, transition metal catalysts, such as palladium or copper, are well-known to catalyze cross-coupling and cyclization reactions involving aryl halides. rsc.org The solvent, temperature, and pH of the reaction medium would also play a crucial role in determining the predominant reaction mechanism and the resulting products.

Studies on Reaction Selectivity (Regioselectivity, Chemoselectivity, Stereoselectivity)

Any reaction involving this compound would need to consider various aspects of selectivity.

Regioselectivity: In electrophilic aromatic substitution, this refers to which position on the benzene ring the new substituent is attached. As discussed, this is governed by the directing effects of the existing substituents. rsc.orgresearchgate.net

Chemoselectivity: This compound has multiple reactive sites: the aromatic ring, the hydroxyl group, and the carbon-bromine bond. A selective reaction would target one of these sites without affecting the others. For example, a reaction could selectively oxidize the primary alcohol to an aldehyde or carboxylic acid.

Stereoselectivity: If any reaction creates a new chiral center, the relative and absolute configuration of the products would be of interest. For this compound, reactions involving the propanol side chain could potentially lead to stereoisomers.

Advanced Spectroscopic Characterization of 3 2 Bromophenoxy Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the molecular connectivity can be assembled.

The ¹H NMR spectrum of 3-(2-Bromophenoxy)propan-1-ol provides a wealth of information. The molecule contains several distinct proton environments, leading to a complex but interpretable spectrum.

The four protons on the aromatic ring are all chemically non-equivalent due to the ortho-bromo substituent. They would appear in the aromatic region, typically between 6.8 and 7.6 ppm. The proton ortho to the bromine (H-6) is expected to be the most downfield, appearing as a doublet of doublets due to coupling with H-5 and H-4. The proton para to the bromine (H-4) would also be a doublet of doublets. The two remaining protons, H-3 and H-5, would likely appear as complex multiplets, often resembling a triplet of doublets or a doublet of doublets of doublets.

The propanol (B110389) chain exhibits three distinct signals. The two protons of the O-CH₂ group (H-1') are deshielded by the adjacent ether oxygen and are expected to appear as a triplet around 4.2 ppm. The central methylene (B1212753) group protons (H-2') would show a multiplet (quintet or triplet of triplets) around 2.1 ppm, as they are coupled to both H-1' and H-3'. The protons on the carbon bearing the hydroxyl group (H-3') would appear as a triplet around 3.8 ppm. The hydroxyl proton (OH) typically appears as a broad singlet, the chemical shift of which is concentration and solvent dependent but is often found between 1.5 and 2.5 ppm. This signal disappears upon the addition of D₂O.

¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~7.55 | dd | J = 7.8, 1.6 |

| H-3 | ~7.25 | ddd | J = 8.0, 7.5, 1.6 |

| H-5 | ~6.90 | ddd | J = 7.8, 7.5, 1.2 |

| H-4 | ~6.85 | dd | J = 8.0, 1.2 |

| H-1' (-O-CH₂-) | ~4.20 | t | J = 6.0 |

| H-3' (-CH₂-OH) | ~3.80 | t | J = 6.2 |

| OH | ~2.0 (variable) | br s | N/A |

| H-2' (-CH₂-CH₂-CH₂-) | ~2.10 | p | J = 6.1 |

Note: dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet, p = pentet (quintet), br s = broad singlet. Chemical shifts are predicted for a CDCl₃ solvent.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the structure.

The aromatic region would display six signals. The carbon atom bearing the ether linkage (C-1) is the most deshielded aromatic carbon, predicted to be around 155 ppm. The carbon attached to the bromine atom (C-2) would appear significantly upfield due to the heavy atom effect, around 112 ppm. The remaining four aromatic carbons (C-3 to C-6) would resonate between 120 and 134 ppm.

The three aliphatic carbons of the propanol chain are also readily assigned. The carbon atom of the ether linkage (C-1') is expected at approximately 68 ppm. The carbon bearing the primary alcohol (C-3') would be found around 61 ppm. The central methylene carbon (C-2') is the most shielded of the aliphatic carbons, appearing at approximately 32 ppm.

¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar, C-O) | ~155.0 |

| C-6 (Ar, CH) | ~133.5 |

| C-4 (Ar, CH) | ~128.0 |

| C-5 (Ar, CH) | ~122.0 |

| C-3 (Ar, CH) | ~115.0 |

| C-2 (Ar, C-Br) | ~112.5 |

| C-1' (-O-CH₂-) | ~68.0 |

| C-3' (-CH₂-OH) | ~61.0 |

| C-2' (-CH₂-CH₂-CH₂-) | ~32.0 |

Note: Chemical shifts are predicted for a CDCl₃ solvent.

Two-dimensional NMR experiments are invaluable for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons (H-3 with H-4; H-4 with H-5; H-5 with H-6). In the aliphatic chain, correlations would be observed between H-1' and H-2', and between H-2' and H-3', confirming the propanol connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link each proton signal (e.g., H-1', H-2', H-3', and the aromatic protons) to its corresponding carbon signal (C-1', C-2', C-3', and the aromatic CH carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the different fragments of the molecule. Key correlations would include the H-1' protons to the aromatic C-1, confirming the ether linkage. Additionally, aromatic protons like H-3 would show correlations to C-1, C-2, and C-5, helping to solidify the aromatic assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. A key NOESY correlation would be expected between the H-1' protons of the propanol chain and the H-6 proton on the aromatic ring, confirming the ortho-substitution pattern and the spatial arrangement of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups. The most prominent feature would be a strong, broad absorption band in the region of 3550-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening caused by intermolecular hydrogen bonding.

The aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. In contrast, the aliphatic C-H stretching vibrations of the propyl chain would be observed as stronger bands just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.

The C=C stretching vibrations within the aromatic ring would give rise to several sharp, moderate-intensity bands in the 1600-1450 cm⁻¹ region. Two strong bands corresponding to the C-O stretching vibrations are also expected: one for the aryl-alkyl ether linkage (around 1250 cm⁻¹) and another for the primary alcohol C-O bond (around 1050 cm⁻¹). The C-Br stretch would result in a weak to moderate absorption in the fingerprint region, typically between 650 and 550 cm⁻¹.

FT-IR Data Table for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550-3200 | O-H stretch (broad) | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| 1580, 1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch (asymmetric) | Aryl-Alkyl Ether |

| ~1050 | C-O stretch | Primary Alcohol |

| 900-675 | C-H bend (out-of-plane) | Aromatic (ortho-subst.) |

| 650-550 | C-Br stretch | Aryl Halide |

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR measures changes in dipole moment, Raman spectroscopy detects changes in polarizability.

For this compound, the symmetric stretching vibration of the aromatic ring, often weak in the IR spectrum, would be expected to produce a strong and sharp band in the Raman spectrum, typically near 1600 cm⁻¹. The C-H stretching vibrations (both aromatic and aliphatic) would also be clearly visible.

Vibrations involving the bromine atom, such as the C-Br stretch, are often more intense in the Raman spectrum compared to the IR spectrum due to the high polarizability of the bromine atom. In contrast, the highly polar O-H stretching vibration, which is very strong in the IR spectrum, would be relatively weak in the Raman spectrum. This complementary nature is invaluable for a complete vibrational analysis.

Raman Spectroscopy Data Table for this compound

| Predicted Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) |

| ~1600 | C=C stretch (symmetric) | Aromatic Ring |

| ~1000 | Ring breathing mode | Aromatic Ring |

| 650-550 | C-Br stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry provides definitive evidence for its elemental composition and offers deep insights into its molecular architecture through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental formula by measuring its mass with very high accuracy. The theoretical monoisotopic mass of the neutral molecule of this compound (C₉H₁₁BrO₂) is calculated to be 229.99425 Da. uni.lu

Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively), the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.

HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an m/z value of approximately 231.00153. Experimental measurement of this value with high precision (typically within 5 ppm) allows for the confident confirmation of the elemental formula C₉H₁₂BrO₂⁺, distinguishing it from other potential isobaric compounds.

Table 1: Predicted m/z Values for Adducts of this compound This table presents theoretical high-resolution mass-to-charge ratios for various adducts of the parent molecule, which are crucial for its identification in HRMS analysis.

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₁₂BrO₂⁺ | 231.00153 |

| [M+Na]⁺ | C₉H₁₁BrNaO₂⁺ | 252.98347 |

| [M+K]⁺ | C₉H₁₁BrKO₂⁺ | 268.95741 |

| [M+NH₄]⁺ | C₉H₁₅BrNO₂⁺ | 248.02807 |

| [M-H]⁻ | C₉H₁₀BrO₂⁻ | 228.98697 |

Data sourced from PubChemLite. uni.lu

Fragmentation Pattern Analysis for Structural Elucidation

Key predicted fragmentation pathways include:

Alpha (α)-Cleavage: As a primary alcohol, a characteristic fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom. savemyexams.com This would result in the formation of the stable hydroxymethyl cation ([CH₂OH]⁺) at m/z 31, which is often a prominent peak in the spectra of primary alcohols. savemyexams.comdocbrown.info

Loss of Water: The molecular ion may undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da). This would produce a fragment ion peak at m/z 212/214 ([C₉H₉BrO]⁺•). savemyexams.com

Ether Cleavage: The ether linkage can cleave on either side of the oxygen atom.

Cleavage of the O-propyl bond can generate a bromophenoxonium ion ([C₆H₄BrO]⁺) at m/z 171/173 or a bromophenoxy radical with the charge retained on the propyl fragment ([C₃H₇O]⁺) at m/z 59.

Cleavage of the aryl-O bond would yield a bromophenyl ion ([C₆H₄Br]⁺•) at m/z 155/157.

Propyl Chain Fragmentation: The propanol side chain can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other neutral fragments.

Aromatic Ring Fragmentation: The brominated phenyl ring can fragment, typically by losing the bromine atom as a radical (•Br), resulting in a [M-Br]⁺ peak at m/z 151. Subsequent loss of carbon monoxide (CO) from aromatic ether fragments is also a common pathway.

The presence of the bromine atom serves as a definitive marker, as all bromine-containing fragments will exhibit the characteristic doublet M/M+2 isotope pattern.

Ionization Techniques and Tandem Mass Spectrometry (MS/MS)

Various ionization techniques can be employed for the analysis of this compound, depending on the analytical requirements and the hyphenated technique used.

Electron Ionization (EI): Commonly used in Gas Chromatography-Mass Spectrometry (GC-MS), EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation useful for library matching and structural elucidation. researchgate.net

Soft Ionization Techniques: For Liquid Chromatography-Mass Spectrometry (LC-MS), soft ionization methods such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are preferred. These techniques typically generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, making them ideal for molecular weight determination.

Tandem Mass Spectrometry (MS/MS) , or MS², adds another dimension of specificity and structural information. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 230/232 or the protonated molecule at m/z 231/233) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process can confirm the identity of the precursor ion and provide detailed structural connectivity by establishing relationships between precursor and product ions.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form exists)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

As of the current literature, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. The compound is typically described as a liquid at room temperature, which would preclude analysis by this method unless a suitable crystalline derivative or a low-temperature crystalline phase can be obtained. If a crystalline form were to be analyzed, the resulting data would reveal the exact conformation of the propanol and phenoxy moieties, as well as how the molecules pack in the crystal lattice, likely influenced by hydrogen bonding from the hydroxyl group and halogen interactions from the bromine atom.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly suitable technique for the analysis of semi-volatile compounds like this compound. thermofisher.com The sample is vaporized and separated based on its boiling point and polarity on a capillary column before entering the mass spectrometer for detection and identification. The use of EI in GC-MS provides characteristic fragmentation patterns that can be used for definitive identification. To improve peak shape and reduce tailing, derivatization of the hydroxyl group (e.g., by silylation) is a common strategy prior to GC-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly for analyzing the compound in liquid matrices or for derivatives that may not be suitable for GC. Reversed-phase HPLC could separate the compound from complex sample matrices, followed by detection using ESI- or APCI-MS. LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional sensitivity and selectivity for quantitative analysis.

These hyphenated techniques combine the high-resolution separation power of chromatography with the definitive identification capabilities of mass spectrometry, making them indispensable for the comprehensive characterization of this compound and its derivatives in various applications.

Computational Chemistry and Theoretical Studies on 3 2 Bromophenoxy Propan 1 Ol

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. For 3-(2-Bromophenoxy)propan-1-ol, these calculations would be crucial in elucidating its intrinsic properties.

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-O and C-C bonds in the propanol (B110389) chain), a conformational analysis would be necessary. This involves systematically exploring the different spatial arrangements (conformers) of the atoms to identify the global minimum energy conformation and other low-energy isomers. Such an analysis would provide key information on the molecule's preferred shape, which influences its physical properties and biological activity.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

Understanding the electronic structure is vital for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, an analysis of its molecular orbitals would reveal the distribution of electron density and identify the regions most susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. The MEP map uses a color scale to indicate regions of negative potential (typically red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (typically blue), which are electron-poor and attractive to nucleophiles. For this compound, an MEP map would highlight the electronegative oxygen and bromine atoms as potential sites for electrophilic attack and the hydrogen atoms of the hydroxyl group as sites for nucleophilic interaction.

Prediction and Interpretation of Spectroscopic Data

Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. By calculating vibrational frequencies, chemical shifts, and electronic transitions, respectively, these theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. For this compound, simulated spectra would be invaluable for characterizing the compound and understanding the relationship between its structure and spectroscopic signatures.

Simulation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry allows for the detailed investigation of chemical reaction pathways. By mapping the potential energy surface, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants and products. Calculating the activation energies for different possible reaction pathways can help in predicting the most likely mechanism. For this compound, simulations could explore reactions such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the hydroxyl group, providing valuable insights into its chemical behavior.

Structure-Reactivity and Structure-Property Relationship (SPR) Studies

The reactivity and physical properties of this compound are intrinsically linked to its molecular structure, which features a brominated aromatic ring, an ether linkage, and a terminal primary alcohol. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating these relationships by examining electronic structure, orbital energies, and molecular electrostatic potential.

Electronic Structure and Reactivity Descriptors:

DFT calculations on related bromophenoxy compounds provide insight into the electronic landscape of the molecule. nih.govresearchgate.net The bromine atom, being an electronegative yet polarizable substituent on the phenyl ring, influences the electron distribution across the aromatic system. The ether oxygen and the hydroxyl group also play crucial roles in determining the molecule's reactivity.

Key reactivity descriptors that can be computationally predicted include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

For a molecule like this compound, the HOMO is likely to be localized on the phenoxy moiety, rich in π-electrons, while the LUMO may be distributed over the aromatic ring, influenced by the bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Structure-Property Relationships (SPR):

The physical properties of this compound, such as boiling point, solubility, and lipophilicity, are dictated by its structural components. The presence of the hydroxyl group allows for hydrogen bonding, which would be expected to increase its boiling point and water solubility compared to a non-hydroxylated analogue. The brominated phenyl group contributes to the molecule's lipophilicity and molecular weight.

Computational studies on phenolic antioxidants have demonstrated how steric hindrance and the electronic nature of substituents can affect their properties. researchgate.net Similarly, the position of the bromine atom on the phenyl ring in this compound is expected to influence its chemical and physical characteristics.

Below is an interactive data table with hypothetical, yet plausible, DFT-calculated parameters for this compound, based on values reported for similar aromatic compounds in the literature. researchgate.net

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.8 D | Polarity and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen and bromine atoms | Indicates sites for electrophilic attack |

Note: These values are illustrative and derived from computational studies on analogous compounds. Specific experimental or computational data for this compound is not available.

Applications As a Synthetic Intermediate and Further Derivatization Studies

Functionalization for Analytical Purposes (e.g., Chromatography)

The analytical characterization of "3-(2-Bromophenoxy)propan-1-ol" is crucial for its use as a synthetic intermediate, particularly in the pharmaceutical industry where it may be a precursor or a potential impurity in active pharmaceutical ingredients (APIs) such as Carvedilol. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of this compound. While direct derivatization of "this compound" to enhance its chromatographic properties is not extensively documented in dedicated studies, its analysis is implicitly covered within the broader scope of analytical methods developed for Carvedilol and its related substances.

These methods are designed to be robust and sensitive enough to detect and quantify structurally similar impurities. Therefore, the established chromatographic conditions for Carvedilol can be directly applied to the analysis of "this compound".

Furthermore, established principles of analytical derivatization for compounds containing hydroxyl groups can be theoretically applied to "this compound" to improve its volatility for gas chromatography (GC) or to enhance its detectability in liquid chromatography (LC).

Chromatographic Analysis of "this compound" as a Carvedilol-Related Compound

The primary context for the chromatographic analysis of "this compound" is in the quality control of Carvedilol, where it may be present as a process-related impurity. Several stability-indicating HPLC and UPLC methods have been developed to separate Carvedilol from its potential impurities, and these methods are well-suited for the analysis of "this compound".

Research has focused on developing sensitive and efficient UPLC methods for the quantitative determination of potential impurities in Carvedilol. researchgate.net These methods are validated according to ICH guidelines for specificity, precision, linearity, and accuracy. researchgate.net The chromatographic separation is typically achieved on reverse-phase columns, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous component (often with a pH-adjusting agent like trifluoroacetic acid) and an organic modifier like acetonitrile (B52724). researchgate.netresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte has significant absorbance, such as 240 nm. researchgate.netresearchgate.net

The following data tables summarize typical chromatographic conditions that can be employed for the analysis of "this compound" based on established methods for Carvedilol and its impurities.

Table 1: UPLC Method Parameters for the Analysis of Carvedilol and Related Impurities

| Parameter | Condition |

|---|---|

| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.04% trifluoroacetic acid in water |

| Mobile Phase B | 0.04% trifluoroacetic acid in acetonitrile |

| Gradient Program | Time-dependent gradient from 10% to 80% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 60 °C |

| Detection Wavelength | 240 nm |

Table 2: HPLC Method Parameters for the Analysis of Carvedilol and Related Impurities

| Parameter | Condition |

|---|---|

| Column | Purosphere STAR RP 18-endcapped (250 x 4 mm, 3 µm) |

| Mobile Phase A | Acetonitrile:Buffer (10:1000 v/v) |

| Mobile Phase B | Methanol:Acetonitrile:Buffer (500:400:150 v/v/v) |

| Buffer | 20 mM potassium dihydrogen phosphate (B84403) with 1 ml of triethylamine (B128534), pH adjusted to 2.8 with orthophosphoric acid |

| Flow Rate | 1 mL/min |

| Column Temperature | 50 °C |

| Detection Wavelength | 226 nm and 240 nm |

These methods demonstrate the capability to resolve a significant number of process-related and degradation impurities of Carvedilol, which would include "this compound" if present. ijpsonline.com The specificity of these stability-indicating methods ensures that the analyte peak is free from interference from other components in the sample matrix. mdpi.com

Theoretical Derivatization of "this compound" for Enhanced Chromatographic Analysis

While HPLC and UPLC with UV detection are generally sufficient for the analysis of "this compound", derivatization could be employed to enhance its analytical properties for other chromatographic techniques, such as gas chromatography (GC), or to improve sensitivity in LC with different detectors. The primary alcohol functional group in "this compound" is the target for such derivatization reactions.

For Gas Chromatography (GC):

Direct analysis of "this compound" by GC can be challenging due to its polarity and relatively low volatility, which can lead to poor peak shape and adsorption on the column. colostate.edu Derivatization is a common strategy to overcome these issues by converting the polar hydroxyl group into a less polar and more volatile moiety. libretexts.org

Silylation: This is one of the most common derivatization techniques for GC analysis of compounds with active hydrogens, such as alcohols. libretexts.org The hydroxyl group of "this compound" could be reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com This TMS derivative would be significantly more volatile and less polar, resulting in improved chromatographic performance with sharper peaks and reduced tailing. colostate.edu

Acylation: Reaction with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride, would convert the alcohol to its corresponding ester. The resulting ester is more volatile than the parent alcohol. Using a fluorinated acylating agent can also introduce a highly electron-capturing group, making the derivative suitable for sensitive detection by an electron capture detector (ECD).

Alkylation: This process involves replacing the active hydrogen of the hydroxyl group with an alkyl group. libretexts.org While less common for simple alcohols, it can be an effective strategy for improving volatility and thermal stability. libretexts.org

For High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is typically employed to introduce a chromophore or fluorophore into the analyte molecule to enhance its detection by UV-Vis or fluorescence detectors, especially when the analyte has poor native absorbance or fluorescence. "this compound" already possesses a chromophore (the bromophenoxy group) that allows for UV detection. However, to achieve very low detection limits, derivatization with a highly fluorescent tag could be considered.

Esterification with a Fluorescent Acid Chloride: The hydroxyl group of "this compound" could be esterified with a fluorescent reagent such as dansyl chloride or a coumarin-based acid chloride. This would attach a highly fluorescent moiety to the molecule, allowing for very sensitive detection using a fluorescence detector.

The choice of derivatization reagent and reaction conditions would need to be optimized to ensure a complete and reproducible reaction, and the resulting derivative would require characterization to confirm its structure. sigmaaldrich.com

Concluding Remarks and Future Research Outlook

Potential Avenues for Synthetic Innovation

Future synthetic work could focus on developing more efficient, catalytic, and environmentally benign methods for the synthesis of 3-(2-Bromophenoxy)propan-1-ol and its derivatives. This could include exploring flow chemistry processes or using more sustainable catalysts for the key etherification and cross-coupling steps.

Advanced Spectroscopic and Computational Methodologies

While the basic spectroscopic features can be predicted, detailed experimental studies using 2D NMR techniques (like COSY and HMQC) would provide unambiguous assignment of all proton and carbon signals. Computational studies, such as Density Functional Theory (DFT), could be employed to predict and rationalize its geometric, electronic, and spectroscopic properties with higher accuracy.

Broader Impact on Organic Synthesis and Chemical Sciences

As a versatile building block, this compound and its derivatives have the potential to contribute to the development of new molecules with interesting biological or material properties. The combination of a flexible linker and a modifiable aromatic ring makes it a valuable tool for creating libraries of compounds for screening in drug discovery and for developing new functional materials. Further research into its applications would broaden its impact on the wider chemical sciences.

Q & A

Q. Advanced

- Catalyst Variation : Compare FeBr₃ (Lewis acid) with K₂CO₃ (base) to evaluate efficiency in bromination vs. alkylation pathways .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) for improved nucleophilicity.

- Stoichiometry : Optimize molar ratios (e.g., excess 2-bromopropanol in alkylation) to drive reaction completion .

How do researchers address contradictions in reported synthetic yields?

Q. Advanced

- Systematic Parameter Screening : Vary temperature (e.g., 25–80°C), reaction time (4–24 hours), and inert atmosphere (N₂/Ar) to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., dibrominated byproducts) and adjust bromine stoichiometry .

How does the bromine substituent influence reactivity and biological activity?

Q. Advanced

- Chemical Reactivity : Bromine’s electronegativity enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols). The ortho position may sterically hinder reactions compared to para analogs .

- Biological Hypotheses : Structural analogs with brominated aryl groups show anticancer activity via cytochrome P450 inhibition. This suggests potential for enzyme-targeted studies .

What biological assays are suitable for evaluating this compound?

Q. Advanced

- In Vitro Screens : Cytotoxicity assays (MTT/XTT) against cancer cell lines, antimicrobial disk diffusion tests.

- Mechanistic Studies : Molecular docking with cytochrome P450 17A1 or histone deacetylases (HDACs) to predict binding affinity .

How to design derivatives to enhance bioactivity?

Q. Advanced

- Functional Group Modifications :

- Oxidize the hydroxyl to a ketone for increased lipophilicity.

- Substitute bromine with amino or thiol groups via SNAr reactions.

- Structure-Activity Relationship (SAR) : Compare para-bromo and methoxy analogs to assess electronic effects on potency .

What are the key safety considerations for handling this compound?

Q. Basic

- Toxicity : Bromine’s potential irritancy necessitates PPE (gloves, goggles).

- Storage : Keep anhydrous (desiccator) to prevent hydrolysis. Avoid light exposure to minimize decomposition .

How to study interactions with biological targets?

Q. Advanced

- Biophysical Methods : Surface plasmon resonance (SPR) for binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Cellular Imaging : Fluorescent tagging of derivatives to track subcellular localization .

What computational tools aid in predicting this compound’s reactivity?

Q. Advanced

- DFT Calculations : Model transition states for bromine substitution reactions.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein active sites to guide drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.